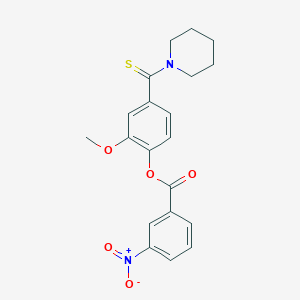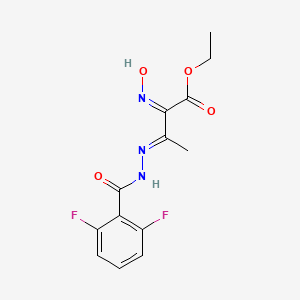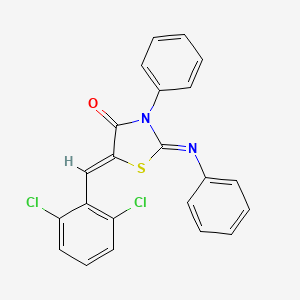![molecular formula C27H31NO2 B11528991 3',5'-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one](/img/structure/B11528991.png)
3',5'-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its spiro structure, which involves a benzoxazine ring fused to a cyclohexane ring, and the presence of tert-butyl groups that provide steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Spirocyclization: The benzoxazine intermediate is then subjected to spirocyclization with a cyclohexane derivative under acidic or basic conditions to form the spiro compound.
Introduction of Tert-butyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, alkylated, and other substituted derivatives.
Scientific Research Applications
3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s steric hindrance and electronic properties allow it to modulate the activity of these targets, leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: A related compound with similar tert-butyl groups but different structural features.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Another compound with tert-butyl groups and a benzaldehyde moiety.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A phenolic antioxidant with tert-butyl groups.
Uniqueness
3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and as a potential drug candidate.
Properties
Molecular Formula |
C27H31NO2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2',6'-ditert-butyl-2-phenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C27H31NO2/c1-25(2,3)19-16-27(17-20(23(19)29)26(4,5)6)24(18-12-8-7-9-13-18)30-22-15-11-10-14-21(22)28-27/h7-17,24,28H,1-6H3 |
InChI Key |
ZKSOYTWUUNYBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis[(4-phenylpiperidin-1-yl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B11528911.png)

![N-(5-chloropyridin-2-yl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11528923.png)
![N,N'-(2-chlorobenzene-1,4-diyl)bis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11528927.png)
![N'-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11528935.png)


![3,3'-dimethyl-8,8'-bis[(E)-(2-phenylhydrazinylidene)methyl]-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11528949.png)
![N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11528957.png)
![6-{3-hydroxy-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11528971.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11528976.png)

![6-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11528994.png)
![Methyl 4-(3-{[(methylamino)(phenylimino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B11528996.png)
